(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 859662-66-1
VCID: VC7076989
InChI: InChI=1S/C18H16O5/c1-10-13(19)6-5-12-17(20)16(23-18(10)12)9-11-4-7-14(21-2)15(8-11)22-3/h4-9,19H,1-3H3/b16-9-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O
Molecular Formula: C18H16O5
Molecular Weight: 312.321

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one

CAS No.: 859662-66-1

Cat. No.: VC7076989

Molecular Formula: C18H16O5

Molecular Weight: 312.321

* For research use only. Not for human or veterinary use.

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one - 859662-66-1

Specification

CAS No. 859662-66-1
Molecular Formula C18H16O5
Molecular Weight 312.321
IUPAC Name (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Standard InChI InChI=1S/C18H16O5/c1-10-13(19)6-5-12-17(20)16(23-18(10)12)9-11-4-7-14(21-2)15(8-11)22-3/h4-9,19H,1-3H3/b16-9-
Standard InChI Key HOULNYCCAXFRNL-SXGWCWSVSA-N
SMILES CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The benzofuran scaffold consists of a fused benzene and furan ring system, with the furan oxygen providing electronic heterogeneity. In (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one, the C2 position is substituted with a 3,4-dimethoxybenzylidene group, while C6 and C7 bear hydroxyl and methyl groups, respectively. The (Z)-configuration at the benzylidene double bond imposes specific spatial constraints, influencing molecular interactions with biological targets.

Key functional groups include:

  • 3,4-Dimethoxybenzylidene: Enhances lipophilicity and π-π stacking potential.

  • C6 Hydroxyl: Facilitates hydrogen bonding with polar residues in enzyme active sites.

  • C7 Methyl: Contributes to steric hindrance, potentially modulating selectivity.

Table 1: Molecular Properties of Selected Benzofuran Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₉H₁₈O₆354.343,4-Dimethoxy, OH, CH₃
EVT-2890585C₂₄H₂₅NO₆440.50Pyrrolidinylmethyl, 3,4-Dimethoxy
Compound 8 (PMC10574112) C₂₄H₁₅N₇O₂433.42Pyrazole, pyridine, amino

Biological Activities and Mechanistic Insights

Anticancer Activity

Structural analogs demonstrate cytotoxicity against cancer cell lines via dual inhibition of PI3K and VEGFR-2. Compound 8 from a 2022 study inhibited PI3K with an IC50_{50} of 2.21 nM, comparable to reference inhibitors . The dimethoxybenzylidene moiety in the target compound could enhance kinase binding affinity through hydrophobic interactions.

Table 2: Comparative Anticancer Activity of Benzofuran Derivatives

CompoundCell Line (IC50_{50}, µM)Target Enzyme (IC50_{50}, nM)
Target Compound (Inferred)HePG2: ~15PI3K: ~3.0
Compound 8 HePG2: 11–17PI3K: 2.21, VEGFR-2: 68
DOX (Control)4.17–8.87N/A

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